2-Oxo-2-phenylethyl 4-methylbenzoate
Description
Contextualization of Phenacyl Esters in Contemporary Synthetic Strategies
Phenacyl esters, including 2-Oxo-2-phenylethyl 4-methylbenzoate, are prominent in contemporary synthetic strategies, most notably as photoremovable protecting groups for carboxylic acids. researchgate.nettandfonline.comnih.govresearchgate.net This application is crucial in both organic synthesis and biochemistry, where the controlled release of a carboxylic acid is required. tandfonline.comresearchgate.net The phenacyl group is valued because it is stable under a variety of reaction conditions but can be cleaved under exceptionally mild conditions, specifically through photolysis or treatment with zinc in acetic acid. unishivaji.ac.in
The cleavage process is often initiated by photoinduced electron transfer from an excited state photosensitizer to the phenacyl ester. researchgate.netacs.org This leads to the scission of the C-O ester bond, releasing the carboxylic acid and forming acetophenone (B1666503) as a byproduct, often in high to quantitative yields. researchgate.netacs.org Research has focused on optimizing this deprotection by using different photosensitizers to control the wavelength of light required for the release, even extending into the visible light spectrum. researchgate.net Furthermore, methodologies have been developed to carry out the photolysis in environmentally benign solvents like water, using two-phase systems and surfactants to enhance the reaction's efficiency and the purity of the products. researchgate.nettandfonline.com
Beyond their role as protecting groups, phenacyl esters serve as versatile intermediates in the synthesis of complex heterocyclic compounds such as oxazoles, imidazoles, and benzoxazepines. nih.govresearchgate.net The phenacyl moiety itself is derived from phenacyl bromide or its analogues, which are considered inexpensive and efficient intermediates in a wide array of chemical reactions, including multicomponent reactions for building molecular diversity. researchgate.netnih.gov
The synthesis of phenacyl esters is typically achieved through the reaction of a carboxylic acid or its corresponding salt with a phenacyl halide, such as phenacyl bromide. nih.govresearchgate.netresearchgate.net Various catalytic systems, including phase-transfer catalysts like cetyltrimethylammonium bromide or crown ethers, have been employed to facilitate this esterification under mild conditions, often improving yields and reaction rates. tandfonline.comnih.gov
Historical Perspective on this compound and Analogues
The study of phenacyl esters has a long history, initially focused on their utility for the identification and characterization of carboxylic acids. As early as 1919, research highlighted their formation as a method for creating solid derivatives of acids, which often had sharp melting points suitable for identification purposes. acs.org A subsequent study in 1920 explored para-halogenated phenacyl esters, such as those derived from p-bromophenacyl bromide, as superior alternatives for acids that formed oils or low-melting solids with the unsubstituted phenacyl group. scispace.com This early work established the foundational chemistry of synthesizing these esters from alkali salts of acids and phenacyl halides. scispace.com
The reagents themselves, like p-chlorophenacyl bromide and p-bromophenacyl bromide, were first prepared in the late 19th and early 20th centuries. scispace.com However, the application of phenacyl esters expanded significantly in 1973 when Sheehan and Umezawa reported their use as photo-removable protecting groups. nih.govresearchgate.net This discovery shifted the research focus towards their photochemical properties and their application in more complex synthetic challenges where mild and specific deprotection methods are paramount. This pivotal development paved the way for the contemporary applications seen today in fields requiring controlled substrate release. nih.gov
Research Significance and Future Directions for this compound Studies
The primary research significance of this compound and its analogues lies in their function as photolabile protecting groups. researchgate.nettandfonline.com The ability to cleave the ester and release a carboxylic acid upon irradiation with light offers a high degree of control that is invaluable in the synthesis of sensitive biomolecules and in the field of chemical biology. tandfonline.com The substitution on the benzoate (B1203000) ring, such as the 4-methyl group, allows for the fine-tuning of the ester's physical and chemical properties, including its crystallinity and reactivity.
Current and future research is directed toward several key areas. One major focus is the enhancement of the photocleavage process. This includes the development of phenacyl derivatives that are sensitive to longer wavelengths of light, particularly in the visible spectrum, which would increase their utility in biological systems where high-energy UV light can be damaging. researchgate.net There is also a strong emphasis on making the synthetic and cleavage processes more sustainable. This involves using water as a solvent, developing more efficient catalysts, and minimizing waste. researchgate.nettandfonline.comrsc.org
The mechanism of the photochemical reaction continues to be an area of investigation, with studies exploring the intricate details of the electron transfer and fragmentation pathways to improve the efficiency of the release. acs.orgnih.gov Furthermore, the role of phenacyl compounds as building blocks in multicomponent reactions to create libraries of complex heterocyclic molecules remains a promising avenue for drug discovery and materials science. researchgate.netnih.gov As synthetic chemists tackle increasingly complex molecular targets, the demand for sophisticated tools like tunable, photoremovable protecting groups will undoubtedly drive further innovation in the study of this compound and its analogues.
Data Tables
Table 1: Crystallographic Data for the Analogue Compound 2-Oxo-2-phenylethyl benzoate
The following table presents crystallographic data for 2-Oxo-2-phenylethyl benzoate (C₁₅H₁₂O₃), a close structural analogue to the title compound. This data provides insight into the typical solid-state conformation of phenacyl esters. nih.govresearchgate.net
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | nih.gov |
| Molecular Weight (Mr) | 240.25 | nih.gov |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.0299 (13) | nih.gov |
| b (Å) | 14.116 (2) | nih.gov |
| c (Å) | 9.6379 (14) | nih.gov |
| β (°) | 90.564 (3) | nih.gov |
| Volume (V) (ų) | 1228.4 (3) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
| Temperature (K) | 296 | nih.govresearchgate.net |
| Dihedral Angle (Phenyl Rings) | 86.09 (9)° | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
phenacyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12-7-9-14(10-8-12)16(18)19-11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJMBJBYXLDVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341155 | |
| Record name | 2-Oxo-2-phenylethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54797-44-3 | |
| Record name | 2-Oxo-2-phenylethyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxo 2 Phenylethyl 4 Methylbenzoate and Its Structural Analogues
Conventional Esterification Pathways
Traditional methods for ester synthesis remain fundamental in the preparation of 2-Oxo-2-phenylethyl 4-methylbenzoate. These pathways are well-established and rely on direct reactions between suitably functionalized precursors.
The most direct synthesis of this compound involves the esterification of 4-methylbenzoic acid with 2-oxo-2-phenylethanol, also known as phenacyl alcohol. ontosight.ai This reaction is a classic condensation process, typically requiring a catalyst to proceed efficiently by facilitating the removal of water.
While specific studies detailing this exact reaction are not prevalent, the principles of Fischer-Speier esterification apply. This would involve heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the product side by removing the water formed during the reaction. A recent study demonstrated the use of a zirconium/titanium-based solid superacid as an effective catalyst for the esterification of p-methylbenzoic acid with methanol (B129727), achieving high yields at elevated temperatures, which showcases a modern approach to this conventional reaction. mdpi.comresearchgate.net
A highly efficient and common alternative for synthesizing phenacyl esters involves the nucleophilic substitution reaction between a carboxylate salt and a phenacyl halide. In this approach, the sodium or potassium salt of 4-methylbenzoic acid acts as the nucleophile, attacking an α-haloketone like 2-bromo-1-phenylethanone (phenacyl bromide).
This method has been successfully used to synthesize the closely related compound, 2-oxo-2-phenylethyl benzoate (B1203000). In a documented procedure, benzoic acid was reacted with 2-bromo-1-phenylethanone in the presence of sodium carbonate in dimethylformamide (DMF) at room temperature. nih.govresearchgate.net This reaction proceeded smoothly to give the desired ester in a high yield of 97.4%. nih.gov The use of a polar aprotic solvent like DMF facilitates the dissolution of the carboxylate salt and promotes the Sₙ2 reaction mechanism.
Table 1: Synthesis of 2-Oxo-2-phenylethyl benzoate via Nucleophilic Substitution nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Benzoic Acid | 2-Bromo-1-phenylethanone | Sodium Carbonate | Dimethylformamide (DMF) | Room Temperature | 2 hours | 97.4% |
Catalytic Approaches in this compound Synthesis
To enhance reaction rates, yields, and environmental compatibility, various catalytic systems have been developed for ester formation. These include both metal-free and metal-based catalysts, as well as phase-transfer systems that overcome solubility issues.
In recent years, there has been a significant drive towards developing synthetic methods that avoid the use of transition metals, which can be costly and leave toxic residues in the final product. organic-chemistry.org Transition-metal-free catalysis often relies on the use of simple and readily available reagents, such as inorganic bases or organocatalysts, to promote the desired transformation. researchgate.netnih.gov
For ester synthesis, this can involve the use of strong, non-metallic bases to deprotonate the carboxylic acid, enhancing its nucleophilicity for reaction with a phenacyl halide. For instance, cesium carbonate (Cs₂CO₃) has been effectively used as a catalyst in the intramolecular cyclization of 2-ynylphenols, demonstrating its utility in promoting reactions under mild, transition-metal-free conditions. researchgate.net While a direct application to the synthesis of this compound is not explicitly documented, the principle of using such a base to facilitate the reaction between 4-methylbenzoate and a phenacyl halide represents a viable and attractive strategy.
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This is particularly useful for the synthesis of esters from carboxylate salts (which are often soluble in water but not organic solvents) and alkyl halides (which are soluble in organic solvents). crdeepjournal.org
The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (like tetra-n-butylphosphonium bromide) or a crown ether, transports the carboxylate anion from the aqueous/solid phase into the organic phase. crdeepjournal.org Once in the organic phase, the "naked" and highly reactive anion can readily react with the phenacyl halide. crdeepjournal.org
A novel approach utilized a β-cyclodextrin-silica hybrid as a solid-liquid phase-transfer catalyst for the nucleophilic substitution of phenacyl halides with various anions, including acetate (B1210297). researchgate.net This system acts as a microvessel, facilitating the reaction in water, an environmentally benign solvent. researchgate.net The study demonstrated the efficient formation of the corresponding esters, indicating that this method is highly applicable for the synthesis of this compound from potassium 4-methylbenzoate and a phenacyl halide. researchgate.net
Table 2: Substrates in β-Cyclodextrin-Silica Hybrid Catalyzed Nucleophilic Substitution researchgate.net
| Phenacyl Halide Substrate | Anion | Solvent | Catalyst System |
|---|---|---|---|
| p-Bromo Phenacyl Bromide | Thiocyanate (SCN⁻) | Water | β-CD-Silica Hybrid |
| p-Bromo Phenacyl Bromide | Azide (N₃⁻) | Water | β-CD-Silica Hybrid |
| p-Nitro Phenacyl Bromide | Acetate (OAc⁻) | Water | β-CD-Silica Hybrid |
Advanced Synthetic Strategies
Advanced synthetic strategies focus on improving efficiency, atom economy, and the ability to generate molecular complexity. For ketoester synthesis, this can involve the use of novel, recyclable catalysts or multi-component reactions.
One such advanced approach is the use of solid acid catalysts. Research on the esterification of various benzoic acids with methanol has highlighted the efficacy of a titanium-zirconium solid acid catalyst. mdpi.comresearchgate.net This catalyst was identified as a solid superacid and proved to be reusable, offering significant advantages for industrial applications by simplifying product purification and reducing waste. mdpi.com Applying such a heterogeneous catalyst to the esterification of 4-methylbenzoic acid with 2-oxo-2-phenylethanol could provide a more sustainable and efficient synthetic route.
One-Pot Multicomponent Reactions Incorporating this compound Moieties
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, time, and cost. While a direct one-pot multicomponent synthesis of this compound from basic building blocks is not extensively documented, the versatile reactivity of phenacyl halides, such as phenacyl bromide, makes them valuable substrates in MCRs for the construction of various heterocyclic and functionalized molecules. researchgate.netnih.govresearchgate.net
A notable one-pot approach that leads to the formation of phenacyl esters involves the reaction of an acetophenone (B1666503), a source of bromide, and a potassium salt of a carboxylic acid under solvent-free conditions. researchgate.net This method, while not a classical multicomponent reaction in terms of combining three or more distinct starting materials to form the core of the final product, provides an efficient one-pot procedure for synthesizing phenacyl esters. For instance, the reaction of acetophenone with 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) and a potassium carboxylate salt yields the corresponding phenacyl ester in excellent yields. researchgate.net
The Ugi three-component coupling reaction (3CC), a well-known isocyanide-based MCR, has been utilized to synthesize complex molecules that incorporate a 2-oxo-1-phenylethyl moiety. researchgate.net For example, the reaction between substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide results in the formation of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates. researchgate.net Although this product is structurally distinct from this compound, it demonstrates the potential of MCRs to incorporate the phenacyl scaffold.
The following table summarizes representative one-pot reactions involving phenacyl moieties or leading to phenacyl esters.
| Reactants | Catalyst/Reagent | Product Type | Reference |
| Acetophenone, [Bmim]Br3, Potassium salt of carboxylic acid | None (solvent-free) | Phenacyl esters | researchgate.net |
| Substituted benzaldehydes, Anthranilic acid, Cyclohexyl isocyanide | None | Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates | researchgate.net |
| Phenacyl bromide, Thiosemicarbazide, Aldehydes | Concentrated HCl | Thiazolyl hydrazones | researchgate.net |
| Phenacyl bromide, Isothiocyanates, Chiral amino esters | Not specified | Thiazole derivatives | researchgate.net |
Table 1: Examples of One-Pot Reactions Involving Phenacyl Moieties
C-C Bond Cleavage-Mediated Synthesis of Phenacyl Benzoate Derivatives
The formation of esters through carbon-carbon (C-C) bond cleavage is an emerging and powerful strategy in organic synthesis. nih.govfrontiersin.orgmdpi.comorganic-chemistry.org This approach offers novel retrosynthetic disconnections and can provide access to ester compounds from unconventional starting materials.
One such methodology involves the synthesis of N-heteroarenemethyl esters through the C-C bond cleavage of acyl cyanides under transition metal-free conditions. nih.govfrontiersin.org In this reaction, a deprotonated alcohol attacks the carbonyl group of an acyl cyanide, leading to a tetrahedral intermediate. Subsequent C-C bond cleavage releases a nitrile and forms the desired ester. A plausible mechanism involves the deprotonation of the alcohol by a base, followed by nucleophilic attack on the acyl cyanide, and then the thermodynamically favorable C-C bond cleavage. frontiersin.org While this has been demonstrated for N-heteroaryl methanols, the principle could potentially be extended to the synthesis of phenacyl esters using 2-oxo-2-phenylethanol.
Another relevant strategy involves the C-O bond cleavage of phenacyl esters themselves to generate other molecules. For instance, substituted oxazoles have been synthesized from 2-oxo-2-phenylethyl acetate and amines via a highly chemoselective C-O bond cleavage. nih.govresearchgate.net In this reaction, the phenacyl ester acts as a precursor, and its cleavage is a key step. While this is not a direct synthesis of the phenacyl ester, it highlights the reactivity of the phenacyl ester bond.
Radical-mediated C-C bond cleavage of ketoxime esters has also been developed to generate acyl radicals, which can then participate in various bond-forming reactions. mdpi.com These strategies typically involve the generation of an iminyl radical, which triggers the cleavage of an adjacent C-C bond to produce a carbon-centered radical. This approach has been used for acylation reactions, although its direct application to the synthesis of phenacyl benzoates from a precursor undergoing C-C bond cleavage to form the ester linkage is still an area for development.
The table below outlines key findings in the synthesis of esters involving C-C bond cleavage.
| Starting Material(s) | Reagent/Catalyst | Key Transformation | Product Type | Reference |
| N-heteroaryl methanols, Acyl cyanides | Na2CO3/15-crown-5 | Direct acylation via C-C bond cleavage of the acyl cyanide | N-heteroaryl esters | nih.gov, frontiersin.org |
| 2-Oxo-2-phenylethyl acetate, Amines | I2, K2CO3 | C-O bond cleavage of the phenacyl ester for the synthesis of oxazoles | Substituted oxazoles | nih.gov, researchgate.net |
| Acyl oxime esters, Michael acceptors | fac-Ir(ppy)3 (photosensitizer) | Generation of acyl radicals via C-C bond cleavage for acylation/cyclization | Acylated cyclobutanones | mdpi.com |
Table 2: C-C Bond Cleavage Strategies for Ester Synthesis and Related Reactions
Molecular Structure Elucidation and Spectroscopic Characterization of 2 Oxo 2 Phenylethyl 4 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the determination of molecular structure. For 2-Oxo-2-phenylethyl 4-methylbenzoate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in assigning the chemical environment of each atom.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl and 4-methylbenzoyl (p-toluoyl) groups, the methylene (B1212753) protons, and the methyl protons. Based on the analysis of structurally similar compounds, the chemical shifts (δ) can be predicted with a high degree of confidence.
The protons of the phenyl ring attached to the carbonyl group are expected to appear in the range of δ 7.9-8.1 ppm for the ortho-protons, δ 7.5-7.7 ppm for the para-proton, and δ 7.4-7.6 ppm for the meta-protons. The electron-withdrawing effect of the carbonyl group deshields the ortho-protons most significantly.
For the p-toluoyl group, the aromatic protons are expected to appear as two doublets. The protons ortho to the carbonyl group are predicted to be in the region of δ 7.9-8.0 ppm, while the protons meta to the carbonyl (and ortho to the methyl group) would likely resonate at approximately δ 7.2-7.4 ppm.
A key singlet in the spectrum is attributed to the methylene (-CH₂-) protons situated between the ketone and ester functionalities. This signal is expected to appear around δ 5.5-5.9 ppm. The downfield shift is due to the deshielding effects of the adjacent carbonyl and ester oxygen atoms.
Finally, the methyl (-CH₃) protons of the p-toluoyl group would give rise to a sharp singlet at approximately δ 2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (phenyl) | 7.9 - 8.1 | Doublet of doublets |
| H-4' (phenyl) | 7.5 - 7.7 | Triplet |
| H-3', H-5' (phenyl) | 7.4 - 7.6 | Triplet |
| H-2, H-6 (p-toluoyl) | 7.9 - 8.0 | Doublet |
| H-3, H-5 (p-toluoyl) | 7.2 - 7.4 | Doublet |
| Methylene (-CH₂-) | 5.5 - 5.9 | Singlet |
| Methyl (-CH₃) | ~2.4 | Singlet |
Carbon-13 (¹³C) NMR Spectral Characterization and Functional Group Identification
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbons, aromatic carbons, the methylene carbon, and the methyl carbon.
The carbonyl carbon of the ketone is anticipated to resonate at a lower field, typically in the range of δ 190-195 ppm. The ester carbonyl carbon is expected to appear at a slightly higher field, around δ 165-167 ppm.
The aromatic region will display a number of signals. The carbon attached to the ester group (C-1) is predicted around δ 128-130 ppm, while the carbon bearing the methyl group (C-4) is expected at δ 143-145 ppm. The other aromatic carbons of the p-toluoyl ring should appear between δ 129 and 131 ppm. For the phenyl ring, the carbon attached to the ketone (C-1') is predicted around δ 134-136 ppm, with the other aromatic carbons resonating between δ 128 and 134 ppm.
The methylene carbon (-CH₂-) signal is expected in the range of δ 66-70 ppm. The methyl carbon (-CH₃) of the p-toluoyl group will be observed at a much higher field, typically around δ 21-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | 190 - 195 |
| Ester C=O | 165 - 167 |
| C-1' (phenyl) | 134 - 136 |
| Aromatic CHs (phenyl) | 128 - 134 |
| C-4 (p-toluoyl) | 143 - 145 |
| Aromatic CHs (p-toluoyl) | 129 - 131 |
| C-1 (p-toluoyl) | 128 - 130 |
| Methylene (-CH₂-) | 66 - 70 |
| Methyl (-CH₃) | 21 - 22 |
Two-Dimensional NMR Techniques (e.g., HMQC, COSY) for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY) are invaluable. youtube.comsdsu.edu
A COSY spectrum would show correlations between adjacent protons. For instance, it would confirm the coupling between the ortho, meta, and para protons of the phenyl ring, as well as the coupling between the ortho and meta protons of the p-toluoyl ring.
An HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the methylene proton singlet at δ 5.5-5.9 ppm would show a cross-peak with the carbon signal at δ 66-70 ppm.
Vibrational Spectroscopy Investigations
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Presence
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ketone is anticipated around 1680-1700 cm⁻¹. The ester carbonyl (C=O) stretching vibration is expected to appear at a higher frequency, typically in the range of 1715-1735 cm⁻¹.
The C-O stretching vibrations of the ester group will likely produce strong bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ketone C=O Stretch | 1680 - 1700 | Strong |
| Ester C=O Stretch | 1715 - 1735 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Ester C-O Stretch | 1250 - 1300, 1100 - 1150 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is expected to be dominated by bands arising from the aromatic rings. Strong signals for the aromatic C=C stretching vibrations are predicted in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibrations are also Raman active, though they may be weaker than in the FTIR spectrum. The symmetric breathing mode of the para-substituted benzene (B151609) ring is expected to be a prominent feature.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides crucial information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The molecular formula for this compound has been identified as C16H14O3. nih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with a high degree of accuracy. This accuracy is critical for unequivocally establishing the molecular formula of a compound. The theoretical exact mass of this compound can be calculated based on its molecular formula, C16H14O3, by summing the exact masses of its constituent atoms.
Theoretical Exact Mass Calculation:
Carbon (C): 16 x 12.000000 = 192.000000
Hydrogen (H): 14 x 1.007825 = 14.10955
Oxygen (O): 3 x 15.994915 = 47.984745
Total Exact Mass = 254.094295 u
An experimental HRMS analysis of this compound would be expected to yield a mass value that is extremely close to this calculated theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule.
Table 1: Theoretical Isotopic Mass Distribution for C16H14O3
| Mass (u) | Intensity (%) |
|---|---|
| 254.0943 | 100.00 |
| 255.0977 | 17.32 |
| 256.1010 | 2.05 |
This interactive table displays the calculated isotopic distribution for the molecular ion of this compound. The primary peak at 254.0943 corresponds to the molecule composed of the most abundant isotopes (¹²C, ¹H, ¹⁶O).
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the ester linkage and the bonds adjacent to the carbonyl groups.
The structure of this compound contains two key functionalities that dictate its fragmentation: the phenacyl group and the 4-methylbenzoyl (toluoyl) group, linked by an ester bond. Based on established fragmentation patterns of esters and ketones, the following primary fragmentation pathways are anticipated:
Formation of the 4-methylbenzoyl (toluoyl) cation: Cleavage of the ester C-O bond is a common fragmentation pathway for esters. This would result in the formation of the stable 4-methylbenzoyl cation.
Formation of the benzoyl cation: Another significant fragment would likely arise from the phenacyl moiety, leading to the formation of the benzoyl cation.
Formation of the phenacyl cation: Cleavage of the ester bond can also lead to the formation of the 2-oxo-2-phenylethyl cation.
The analysis of mass spectra of related compounds, such as phenacyl esters, supports the prediction of these characteristic fragmentation patterns. nih.govnih.gov The mass spectra of methyl esters of aromatic acids, for instance, are often dominated by ions formed through cleavage at the ester group. researchgate.net
Table 2: Predicted Major Mass Fragments of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula of Fragment |
|---|---|---|
| 119 | 4-Methylbenzoyl cation | C8H7O+ |
| 105 | Benzoyl cation | C7H5O+ |
| 91 | Tropylium cation (from 4-methylbenzoyl) | C7H7+ |
| 77 | Phenyl cation | C6H5+ |
This interactive table presents the predicted major fragment ions that would be observed in the mass spectrum of this compound. The relative abundance of these fragments provides structural confirmation.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. This comparison serves as a crucial validation of the compound's empirical and, by extension, molecular formula.
For this compound (C16H14O3), the theoretical elemental composition is calculated as follows:
Molecular Weight: 254.28 g/mol
Mass of Carbon: 16 x 12.011 = 192.176 g/mol
Mass of Hydrogen: 14 x 1.008 = 14.112 g/mol
Mass of Oxygen: 3 x 15.999 = 47.997 g/mol
Theoretical Elemental Percentages:
% Carbon (C): (192.176 / 254.28) x 100 = 75.58%
% Hydrogen (H): (14.112 / 254.28) x 100 = 5.55%
% Oxygen (O): (47.997 / 254.28) x 100 = 18.87%
An experimental elemental analysis result that closely matches these calculated values would provide strong evidence for the assigned molecular formula of C16H14O3.
Table 3: Comparison of Theoretical and Expected Experimental Elemental Analysis Data
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
|---|---|---|
| Carbon (C) | 75.58 | 75.58 ± 0.4 |
| Hydrogen (H) | 5.55 | 5.55 ± 0.4 |
This interactive table shows the theoretical elemental composition of this compound and the generally accepted tolerance range for experimental results to be considered a match.
Crystallographic Analysis and Solid State Structural Investigations of 2 Oxo 2 Phenylethyl 4 Methylbenzoate
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental to understanding the relationship between structure and the material's properties.
Determination of Crystal System and Space Group
Based on the analysis of its analogue, 2-oxo-2-phenylethyl benzoate (B1203000), it is anticipated that 2-oxo-2-phenylethyl 4-methylbenzoate would crystallize in a similar system. The reference compound, 2-oxo-2-phenylethyl benzoate, crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. The crystal data for 2-oxo-2-phenylethyl benzoate is summarized in the table below. nih.govresearchgate.net
| Crystal Parameter | Value for 2-Oxo-2-phenylethyl benzoate |
| Chemical Formula | C₁₅H₁₂O₃ |
| Formula Weight ( g/mol ) | 240.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0299 (13) |
| b (Å) | 14.116 (2) |
| c (Å) | 9.6379 (14) |
| β (°) | 90.564 (3) |
| Volume (ų) | 1228.4 (3) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
Molecular Conformation and Bond Parameters (Lengths, Angles, Torsion Angles)
The molecular conformation of these compounds is characterized by the relative orientation of the two phenyl rings. In 2-oxo-2-phenylethyl benzoate, the terminal phenyl rings are nearly perpendicular to each other, with a dihedral angle of 86.09 (9)°. nih.govresearchgate.net This perpendicular arrangement is a common feature in related structures. nih.gov It is expected that this compound would adopt a similar conformation.
The bond lengths and angles are generally within the normal ranges for organic compounds. nih.gov The partial double bond character of the C—N and C—O bonds in the carbamate (B1207046) group of a related structure has been noted, resulting in slightly shorter bond lengths than typical single bonds. nih.gov For 2-oxo-2-phenylethyl benzoate, selected bond lengths and angles are presented below.
| Bond/Angle | Value (Å or °) |
| C8—H8B···O3 distance | 3.454 (2) Å |
| C8—H8B···O3 angle | 152° |
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of 2-oxo-2-phenylethyl benzoate are linked by intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net Specifically, pairs of these hydrogen bonds form dimers, creating a characteristic R²₂(10) ring motif. nih.govresearchgate.net This type of interaction is a significant factor in the stabilization of the crystal lattice. The presence of the additional methyl group in this compound might introduce other weak interactions, such as C—H···π interactions, further influencing the crystal packing.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.net By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. uomphysics.net
Quantitative Assessment of Intermolecular Contacts
Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a study of a related nitro-substituted phenylethyl benzoate, the percentage contributions of different interatomic contacts to the Hirshfeld surface were determined as O···H (35.9%), H···H (29.7%), C···H (14.7%), and C···C (10.3%). mdpi.com In another coumarin (B35378) derivative, the contributions were H···H (46.7%), H···O/O···H (24.2%), H···C/C···H (16.7%), and C···C (7.6%). nih.gov
For this compound, a similar analysis would be expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the two aromatic rings would also suggest a notable contribution from C···C stacking interactions. The shape-index and curvedness maps would likely reveal flat surface patches characteristic of planar stacking. mdpi.com The analysis of these interactions is crucial for understanding the structure-property relationships in these materials. sigmaaldrich.com
Visualization of Molecular Interaction Landscapes
A full visualization of the molecular interaction landscape for this compound, typically achieved through Hirshfeld surface analysis, is not available in published literature. This type of analysis is crucial for understanding the nature and strength of intermolecular interactions that govern the crystal packing.
Polymorphism and Solid-State Forms
The investigation into the existence of different crystalline forms, or polymorphs, of this compound is an area that appears to be uninvestigated in formal studies. Polymorphism is a critical aspect of solid-state chemistry, as different crystal forms of the same compound can exhibit distinct physical properties.
Identification and Characterization of Different Crystalline Forms
There are no reports on the screening for or identification of polymorphs of this compound. The process of identifying different crystalline forms typically involves crystallization from a variety of solvents under diverse conditions, followed by characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. As no such studies are documented, data tables comparing the crystallographic parameters, melting points, and spectroscopic signatures of different polymorphs cannot be compiled.
Solid-State Reactivity and Transformations
Information regarding the solid-state reactivity and transformations of this compound is not present in the available scientific literature. Such studies would investigate the chemical or physical changes the compound undergoes in the solid state upon exposure to external stimuli like heat, light, or pressure. This could include solid-state polymerization, degradation, or transitions between different polymorphic forms. The absence of identified polymorphs (as noted in section 4.3.1) precludes any discussion of inter-polymorph transformations.
Computational and Theoretical Chemistry Studies on 2 Oxo 2 Phenylethyl 4 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. For a molecule like 2-Oxo-2-phenylethyl 4-methylbenzoate, these calculations can elucidate its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of medium to large-sized organic molecules due to its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms.
A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311G(d,p) to perform geometry optimization. nih.gov This process starts with an initial guess of the molecular structure, often derived from crystallographic data of similar compounds, and iteratively adjusts the atomic coordinates to minimize the total electronic energy. For this compound, the initial geometry can be modeled based on the known crystal structure of 2-Oxo-2-phenylethyl benzoate (B1203000). researchgate.net The optimization would likely reveal a non-planar structure where the two phenyl rings are not coplanar.
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties. researchgate.net The MEP map helps to identify the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -958.765 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 4.56 |
| Dipole Moment (Debye) | 3.21 |
Note: The data in this table is hypothetical and based on typical values for similar aromatic esters.
For more accurate electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. nih.govmdpi.com
These high-level calculations are often used to refine the results obtained from DFT or to study specific aspects of the electronic structure where electron correlation effects are particularly important. For this compound, ab initio calculations could be used to obtain a more precise value for the energy barrier of internal rotations or to accurately predict excited state energies, which are important for understanding its photochemical behavior. Comparing the results from different ab initio methods and DFT can provide a comprehensive understanding of the molecule's electronic properties and validate the chosen computational approach. nih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ester and ketone linkages in this compound allows for multiple spatial arrangements of its constituent parts, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.
The key rotational degrees of freedom in this compound are around the C-O and C-C single bonds of the ester and keto-ethyl groups. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them.
The most stable conformer, or the global minimum on the PES, represents the most likely structure of the molecule in the gas phase or in a non-polar solvent. The energy differences between various conformers and the heights of the rotational barriers determine the dynamic equilibrium between them. For esters, the Z conformation is generally favored over the E conformation due to steric and dipolar interactions. researchgate.net In this compound, the relative orientations of the phenyl and methylbenzoyl groups will lead to several possible low-energy conformers. The rotational barrier for the methyl group on the benzoate ring is also a parameter of interest. mdpi.com
Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Description | Calculated Barrier (kcal/mol) |
|---|---|---|
| O=C-O-CH₂ | Ester C-O bond rotation | 8.5 |
| C-O-CH₂-C=O | Methylene-ester oxygen bond rotation | 4.2 |
| O-CH₂-C=O-Ph | Methylene-carbonyl bond rotation | 3.1 |
Note: The data in this table is hypothetical and based on typical values for similar esters and ketones.
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. aip.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and dynamic properties over time.
By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how the solvent influences its conformation and dynamics. acs.org MD simulations can be used to study the flexibility of the molecule, the time scales of conformational changes, and to calculate various thermodynamic properties. These simulations rely on force fields, which are sets of empirical parameters that describe the potential energy of the system. For aromatic esters, force fields like COMPASS or AMBER are commonly used. rsc.org The results from MD simulations can provide a more realistic picture of the molecule's behavior in a condensed phase environment. aip.org
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model and interpretation of the experimental data.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic displacements. The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov The predicted IR spectrum can help in the assignment of the characteristic peaks observed experimentally, such as the C=O stretching vibrations of the ketone and ester groups.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. imperial.ac.uk The calculated chemical shifts for ¹H and ¹³C atoms can be correlated with experimental data, aiding in the structural elucidation of the molecule. acs.org
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. scirp.orgnih.govarxiv.org The predicted absorption maxima (λ_max) can be compared with the experimentally measured UV-Vis spectrum to understand the nature of the electronic transitions involved.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=O stretch (ketone, cm⁻¹) | 1695 | 1690 |
| IR: C=O stretch (ester, cm⁻¹) | 1720 | 1715 |
| ¹³C NMR: C=O (ketone, ppm) | 195.2 | 194.8 |
| ¹³C NMR: C=O (ester, ppm) | 166.8 | 166.5 |
| UV-Vis: λ_max (nm) | 255 | 258 |
Note: The data in this table is hypothetical and serves as an illustrative example of the comparison between predicted and experimental values.
Computational Simulation of NMR and IR Spectra
The simulation of NMR and IR spectra is a standard application of computational chemistry, providing valuable information for structural elucidation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would involve optimizing the molecule's geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method. The resulting theoretical chemical shifts would be tabulated and compared against a reference compound, typically tetramethylsilane (B1202638) (TMS).
A representative, but currently unavailable, data table for simulated NMR shifts would look as follows:
Interactive Data Table: Simulated NMR Chemical Shifts (ppm) for this compound
| Atom | Simulated 13C Shift (ppm) | Simulated 1H Shift (ppm) |
|---|---|---|
| C=O (keto) | Data not available | - |
| C=O (ester) | Data not available | - |
| CH2 | Data not available | Data not available |
| Aromatic C-H | Data not available | Data not available |
| Aromatic C (quaternary) | Data not available | - |
| CH3 | Data not available | Data not available |
IR Spectroscopy: The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated frequencies and their corresponding intensities would help in assigning the peaks observed in an experimental IR spectrum. Key vibrational modes for this molecule would include the C=O stretching frequencies for the ketone and ester groups, C-O stretching, and aromatic C-H stretching.
A representative, but currently unavailable, data table for simulated IR frequencies would appear as:
Interactive Data Table: Simulated IR Frequencies (cm-1) for this compound
| Vibrational Mode | Simulated Frequency (cm-1) |
|---|---|
| C=O stretch (ketone) | Data not available |
| C=O stretch (ester) | Data not available |
| Aromatic C-H stretch | Data not available |
| Aliphatic C-H stretch | Data not available |
| C-O-C stretch | Data not available |
Comparison of Theoretical and Experimental Spectroscopic Data
A crucial step in computational studies is the validation of theoretical models against experimental results. The calculated NMR and IR data for this compound would be compared with experimentally obtained spectra. A strong correlation between the theoretical and experimental data would validate the computational method used, confirming that the calculated molecular geometry and electronic structure are accurate representations of the molecule. Discrepancies can often be accounted for by factors such as solvent effects and intermolecular interactions in the experimental sample, which are not always fully captured in gas-phase theoretical calculations. Without published experimental and theoretical spectra for the title compound, this direct comparison is not possible.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an ESP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic rings and the methylene (B1212753) group. This analysis is fundamental for predicting sites of intermolecular interactions and chemical reactivity. However, a specific ESP map for this compound has not been found in the surveyed literature.
Mulliken charge analysis is another method to quantify the charge distribution by assigning a partial charge to each atom in the molecule. This data provides a numerical representation of the electron distribution, complementing the visual information from the ESP map.
A representative, but currently unavailable, data table for Mulliken charges would be:
Interactive Data Table: Calculated Mulliken Charges for Selected Atoms of this compound| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (keto) | Data not available |
| O (ester carbonyl) | Data not available |
| O (ester ether) | Data not available |
| C (keto) | Data not available |
Intermolecular Interaction Energies and Non-Covalent Interactions
The study of intermolecular interactions is key to understanding the solid-state properties of a compound, such as its crystal packing and melting point. While a detailed crystal structure and computational analysis of intermolecular interaction energies for this compound are not available, studies on the closely related compound, 2-Oxo-2-phenylethyl benzoate, show the presence of intermolecular C-H···O hydrogen bonds that link molecules into dimers. It is highly probable that this compound would exhibit similar non-covalent interactions.
A full computational analysis would involve calculating the energies of these interactions, for instance, by studying a dimer of the molecule. This would quantify the strength of the hydrogen bonds and any potential π-π stacking interactions between the aromatic rings. Such calculations would provide a theoretical basis for the observed macroscopic properties of the compound.
Reactivity Profiles and Mechanistic Investigations of 2 Oxo 2 Phenylethyl 4 Methylbenzoate
Hydrolysis and Ester Cleavage Reactions
The ester linkage in 2-Oxo-2-phenylethyl 4-methylbenzoate is susceptible to cleavage through both acid- and base-catalyzed hydrolysis, yielding 4-methylbenzoic acid and 2-hydroxy-1-phenylethanone (α-hydroxyacetophenone).
The acid-catalyzed hydrolysis of this compound proceeds via a reversible mechanism, analogous to the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comresearchgate.net
The generally accepted mechanism for the acid-catalyzed hydrolysis of most esters, including this compound, is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This nomenclature indicates that the reaction is acid-catalyzed, involves cleavage of the bond between the acyl group and the oxygen atom, and the rate-determining step involves two molecules (the ester and a water molecule).
Table 1: Key Steps in Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
| Step | Description |
| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst. |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |
| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Proton Transfer | A proton is transferred from the oxonium ion to the alkoxy oxygen. |
| 5. Elimination | The alcohol (2-hydroxy-1-phenylethanone) is eliminated as a leaving group. |
| 6. Deprotonation | The protonated carboxylic acid is deprotonated to yield the final product and regenerate the catalyst. |
This table is based on the general mechanism of acid-catalyzed ester hydrolysis. chemistrysteps.comresearchgate.netucoz.com
Base-mediated hydrolysis, or saponification, of this compound is an irreversible process that typically proceeds at a faster rate than acid-catalyzed hydrolysis. chemistrysteps.comlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com
The most common mechanism for the base-mediated hydrolysis of esters is the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This signifies a base-catalyzed reaction involving acyl-oxygen bond cleavage where the rate-determining step is bimolecular.
Table 2: Key Steps in Base-Mediated Hydrolysis (BAC2 Mechanism)
| Step | Description |
| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon of the ester. |
| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 3. Elimination | The leaving group (phenacyloxy anion) is eliminated. |
| 4. Deprotonation | The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. |
This table is based on the general mechanism of base-mediated ester hydrolysis. masterorganicchemistry.comnih.gov
Photochemical Transformations and Photo-cleavage Reactions
Phenacyl esters, such as this compound, are well-known photoremovable protecting groups for carboxylic acids. researchgate.netlookchem.com Upon irradiation with ultraviolet light, the ester undergoes cleavage to release the free carboxylic acid.
The photochemistry of phenacyl esters is initiated by the absorption of light by the phenacyl chromophore, leading to an excited triplet state. acs.org In the presence of a hydrogen atom donor, such as an alcohol, the excited carbonyl group of the phenacyl moiety abstracts a hydrogen atom, resulting in the formation of a pair of ketyl radicals. acs.org
One proposed mechanism involves the coupling of two ketyl radicals to form a relatively unstable intermediate, which subsequently decomposes to yield acetophenone (B1666503) and the free carboxylic acid (4-methylbenzoic acid in this case). acs.org Another pathway suggests that the ketyl radical derived from the ester can directly eliminate the carboxylic acid. nih.gov
Under certain conditions, particularly in the presence of an excess of a hydrogen donor like an aliphatic alcohol, the photocleavage of phenacyl esters can proceed via a chain reaction mechanism. acs.orgnih.gov This leads to quantum yields that can exceed unity.
The initiation step is the hydrogen abstraction by the excited triplet state of the phenacyl ester from the alcohol, forming a ketyl radical from the ester and a radical from the alcohol. acs.org The chain propagation steps can involve the transfer of a hydrogen atom from the ester-derived ketyl radical to a ground-state ester molecule, thereby regenerating the ketyl radical and propagating the chain. Alternatively, the alcohol-derived radical can reduce a ground-state ester molecule. nih.gov
The efficiency of this chain process is sensitive to the nature of the chromophore and the reaction conditions. nih.gov The presence of basic additives, such as pyridine, has been shown to enhance the efficiency of the photoreduction. nih.gov
Table 3: Simplified Steps in the Photocleavage of this compound
| Step | Description |
| 1. Photoexcitation | The phenacyl group absorbs a photon and is promoted to an excited triplet state. |
| 2. Hydrogen Abstraction (Initiation) | The excited ester abstracts a hydrogen atom from a donor (e.g., solvent). |
| 3. Radical Formation | A ketyl radical of the ester and a radical of the hydrogen donor are formed. |
| 4. Cleavage/Propagation | The ketyl radical undergoes cleavage or participates in a chain reaction to release the carboxylic acid. |
| 5. Product Formation | The final products are 4-methylbenzoic acid and acetophenone. |
This table is based on the general mechanism of phenacyl ester photocleavage. acs.orgnih.gov
Reductive and Oxidative Transformations
The presence of both a ketone and an ester functional group allows for a range of reductive and oxidative transformations of this compound.
Reductive Transformations:
Reductive cleavage of the ester can be achieved using various reducing agents. For instance, dissolving metal reductions (e.g., with sodium or lithium) can cleave the ester bond to produce the corresponding alcohol and carboxylic acid upon workup. numberanalytics.com This method involves the transfer of electrons from the metal to the substrate, leading to bond cleavage. numberanalytics.com
The ketone functionality can also be selectively reduced. For example, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, yielding 2-hydroxy-2-phenylethyl 4-methylbenzoate, while leaving the ester group intact under appropriate conditions.
Oxidative Transformations:
Oxidative cleavage of the ester is less common. However, the molecule can undergo oxidation at other positions. For example, strong oxidizing agents could potentially oxidize the methyl group on the benzoate (B1203000) ring to a carboxylic acid, though this would require harsh conditions.
A more plausible oxidative reaction involves the cleavage of the C-C bond adjacent to the ketone, a reaction that can be achieved with strong oxidizing agents like permanganate (B83412) or periodate, particularly if the ketone is first converted to an intermediate diol. nih.gov Ozonolysis is another powerful oxidative cleavage method that targets double bonds, though this molecule lacks carbon-carbon double bonds for such a reaction. mdpi.com
Nucleophilic and Electrophilic Reactions on the Ester Linkage and Aromatic Rings
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: an ester linkage, a ketone, and two aromatic rings. These sites are susceptible to both nucleophilic and electrophilic attacks.
Nucleophilic Reactions:
The primary sites for nucleophilic attack are the carbonyl carbon of the ester group and the carbon atom of the methylene (B1212753) group adjacent to the ketone.
On the Ester Linkage: The ester group can undergo nucleophilic acyl substitution. A common example is hydrolysis, which can be catalyzed by either acid or base. savemyexams.compsiberg.comlibretexts.org * Base-catalyzed hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-methylbenzoate and the phenacyl alcohol. This reaction is typically irreversible as the resulting carboxylate is deprotonated under basic conditions. savemyexams.com * Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This process is reversible and reaches an equilibrium. libretexts.org * Transesterification: This reaction involves the substitution of the phenacyl group with another alcohol. The reaction can be catalyzed by either an acid or a base and proceeds via a nucleophilic substitution mechanism at the ester carbonyl group. masterorganicchemistry.comresearchgate.netFor example, reaction with methanol (B129727) would yield methyl 4-methylbenzoate and 2-phenyl-2-oxoethanol.
On the Aromatic Rings: Nucleophilic aromatic substitution (SNAr) on either the phenyl or the tolyl ring is generally unlikely as these rings are not sufficiently electron-deficient and lack a good leaving group on the ring itself. wikipedia.orgmasterorganicchemistry.comHowever, the presence of the activating keto group on the phenacyl moiety could potentially facilitate such reactions under harsh conditions with very strong nucleophiles. For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.orglibretexts.orgElectrophilic Reactions:
Electrophilic aromatic substitution (EAS) is the characteristic reaction of the two aromatic rings in this compound. The substitution pattern is dictated by the directing effects of the substituents on each ring.
On the 4-Methylbenzoate Ring: This ring contains two substituents: the methyl group (-CH₃) and the ester group (-COOR).
The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.
The ester group is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance. scribd.com * In an electrophilic substitution reaction, such as nitration (with a mixture of nitric and sulfuric acid), the incoming electrophile (e.g., NO₂⁺) will preferentially substitute at the positions ortho to the activating methyl group and meta to the deactivating ester group. scribd.comumkc.edu
On the Phenacyl Ring: This ring is substituted with the acyl group (-COCH₂O-), which is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. reddit.comTherefore, electrophilic attack on this ring will primarily occur at the meta position.
Kinetics and Thermodynamics of Key Reactions
While specific kinetic and thermodynamic data for this compound are not extensively available, the general principles governing the reactivity of similar esters and aromatic compounds can be applied.
Kinetics of Key Reactions:
The rates of the reactions discussed above are influenced by several factors, including the nature of the reactants, temperature, and the presence of catalysts.
Ester Hydrolysis: The hydrolysis of esters can follow different kinetic orders depending on the conditions.
Base-catalyzed hydrolysis is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. chemrxiv.orgThe rate is significantly influenced by the substituents on both the acyl and the alcohol portions of the ester. Electron-withdrawing groups on the acyl portion generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Acid-catalyzed hydrolysis is generally a first-order reaction with respect to the ester, and the rate is proportional to the concentration of the acid catalyst. psiberg.com The table below presents hypothetical kinetic data for the hydrolysis of related esters to illustrate the expected trends.
| Ester | Reaction Condition | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Ethyl Benzoate | Base Hydrolysis | 0.01 | 1 |
| Ethyl 4-Nitrobenzoate | Base Hydrolysis | 1.5 | 150 |
| This compound (estimated) | Base Hydrolysis | ~0.02 | ~2 |
This is an interactive data table. The values for this compound are estimated based on the electronic effects of its substituents.
Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is the formation of the resonance-stabilized carbocation intermediate, also known as the arenium ion or sigma complex. mnstate.eduThe stability of this intermediate, and thus the reaction rate, is highly dependent on the nature of the substituents already present on the aromatic ring.
Activating groups, such as the methyl group on the 4-methylbenzoate ring, stabilize the carbocation and increase the reaction rate.
Deactivating groups, such as the ester and acyl groups, destabilize the carbocation and decrease the reaction rate.
Thermodynamics of Key Reactions:
Ester Hydrolysis: The hydrolysis of an ester is a thermodynamically favorable process, although it can be slow without a catalyst. The reaction is generally exothermic. The thermodynamics are influenced by temperature; increasing the temperature generally increases the rate of hydrolysis. semanticscholar.orgresearchgate.netThe Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T).
The following table provides representative thermodynamic data for the hydrolysis of a generic ester.
| Thermodynamic Parameter | Value |
| Activation Energy (Ea) | 40-70 kJ/mol |
| Enthalpy of Reaction (ΔH) | -10 to -25 kJ/mol |
This is an interactive data table with typical values for ester hydrolysis.
Applications of 2 Oxo 2 Phenylethyl 4 Methylbenzoate in Advanced Organic Synthesis
Role as a Protecting Group for Carboxylic Acids and Related Functionalities
The phenacyl (Pac) ester, of which 2-Oxo-2-phenylethyl 4-methylbenzoate is a prime example, serves as an effective protecting group for carboxylic acids. This protection strategy is advantageous due to the mild conditions required for both its introduction and subsequent cleavage.
Photolabile Protecting Group Applications
The phenacyl moiety within this compound imparts photolabile properties, allowing for the cleavage of the ester bond upon irradiation with light, typically in the UV range. acs.orgthieme-connect.denih.gov This "traceless" deprotection method is particularly valuable in applications where the introduction of chemical reagents is undesirable, such as in biological systems or on sensitive substrates. nih.gov
The photolytic cleavage of phenacyl esters is believed to proceed through a radical mechanism, often involving a hydrogen donor solvent. thieme-connect.de The efficiency of photodeprotection can be influenced by the substitution pattern on the phenacyl ring. For example, the introduction of a p-hydroxyphenacyl group has been shown to be a versatile photoremovable protecting group, particularly in oligopeptide synthesis. nih.gov While specific studies on the photolabile applications of this compound are not extensively documented, the general principles of phenacyl photochemistry are directly applicable.
Precursor for the Synthesis of Diverse Organic Scaffolds
Beyond its role in protection chemistry, this compound and its derivatives are valuable precursors for the construction of a variety of heterocyclic systems. The reactive keto-ester functionality provides a versatile handle for cyclization reactions.
Synthesis of Oxazoles and Imidazoles via Phenacyl Ester Intermediates
Phenacyl esters are well-established starting materials for the synthesis of oxazole (B20620) and imidazole (B134444) rings, which are prevalent motifs in pharmaceuticals and biologically active compounds. ijpsonline.comresearchgate.netresearchgate.net
Oxazole Synthesis: The Robinson-Gabriel synthesis is a classic method for preparing oxazoles from 2-acylamino-ketones. researchgate.net While this method doesn't directly start from a phenacyl ester, the ester can be converted to the necessary intermediate. A more direct approach involves the reaction of a phenacyl halide with an amide, a variation of the Bredereck reaction. ijpsonline.com For instance, p-substituted 2-bromoacetophenones can be reacted with urea (B33335) under microwave irradiation to yield 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.com
Imidazole Synthesis: Imidazoles can be readily synthesized from phenacyl derivatives. A common method involves the reaction of a phenacyl halide with an amidine. nih.gov This reaction provides a straightforward route to 1,2,4-trisubstituted imidazoles. researchgate.net The versatility of this approach allows for the introduction of various substituents on the imidazole ring, depending on the choice of the starting phenacyl compound and the amidine.
The following table outlines common synthetic routes to oxazoles and imidazoles from phenacyl precursors:
| Heterocycle | Key Reactants | General Method | Reference |
| Oxazole | Phenacyl halide, Amide | Bredereck Reaction | ijpsonline.com |
| Oxazole | p-substituted 2-bromoacetophenone, Urea | Microwave-assisted synthesis | ijpsonline.com |
| Imidazole | Phenacyl halide, Amidine | Condensation Reaction | nih.gov |
| Imidazole | Aryl aldehyde, Benzil, Ammonium (B1175870) acetate (B1210297) | Three-component condensation | researchgate.net |
Derivatization to Form Benzoxazepines and Other Heterocyclic Systems
The reactivity of phenacyl compounds extends to the synthesis of larger heterocyclic rings, such as benzoxazepines. These seven-membered rings are of interest due to their presence in compounds with potential anticonvulsant and antipsychotic properties.
One synthetic route to 1,4-benzoxazepin-5(4H)-ones involves the alkylation of salicylamide (B354443) with a phenacyl chloride, followed by an acid-catalyzed ring closure of the resulting 2-phenacyloxy benzamide. clockss.org This strategy provides a clear pathway from a phenacyl derivative to the benzoxazepine core. More recent methods have explored domino reactions, such as the PPh3-catalyzed aza-Morita–Baylis–Hillman reaction between salicyl N-tosylimines and allenoates, to construct benzoxazepine derivatives in a single step. nih.govrsc.org
While direct examples using this compound are not prevalent in the literature, the established reactivity of phenacyl compounds strongly suggests its potential as a starting material for these and other heterocyclic systems.
Advanced Chemical Derivatization and Functionalization
The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
The two aromatic rings, the phenacyl phenyl ring and the p-toluate (B1214165) ring, can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. pressbooks.publibretexts.org The directing effects of the existing substituents (the keto group on the phenacyl ring and the methyl and ester groups on the p-toluate ring) would govern the position of the incoming electrophile. For example, the acyl group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. libretexts.org
The methylene (B1212753) bridge connecting the ester and ketone functionalities is another site for potential derivatization. While this position is generally less reactive than the aromatic rings, it could potentially be functionalized under specific conditions, for instance, through radical reactions or by activation with adjacent groups. rsc.org
Furthermore, the ketone carbonyl group can undergo a range of classical carbonyl reactions, such as reduction to an alcohol, reductive amination, or reaction with Grignard reagents, to introduce further complexity and functionality into the molecule.
Modification of the Phenacyl Moiety for Novel Reactivity
The phenacyl portion of the molecule, specifically the methylene group adjacent to the carbonyl, is a site of significant reactivity. This reactivity is well-documented for related phenacyl compounds and can be extrapolated to this compound.
The active methylene group can be a precursor for various chemical transformations. For instance, reactions with active methylene compounds in the presence of a base can lead to the formation of new carbon-carbon bonds, offering a pathway to more complex molecular scaffolds. niscpr.res.in The reactivity of this position allows for the synthesis of 1,5-dicarbonyl compounds, which are valuable intermediates in the construction of various cyclic and heterocyclic systems. niscpr.res.in
Furthermore, the carbonyl group itself can undergo a range of reactions. One notable transformation is the methylenation of the ester carbonyl, which can be achieved using specialized titanium-based reagents, to form a vinyl ether. nih.govrsc.org While this has been demonstrated on other esters, the principle could be applied to the phenacyl carbonyl of this compound to introduce an exocyclic double bond, a functional group with diverse synthetic utility.
The phenacyl group is also recognized as a photoremovable protecting group for carboxylic acids. researchgate.net Irradiation with light can cleave the ester linkage, releasing the carboxylic acid. The 2-hydroxyphenacyl ester variant, for example, has been studied as a photoremovable protecting group that releases the substrate from a short-lived triplet state. nih.gov This photochemical reactivity of the phenacyl core suggests that this compound could be employed in photosensitive synthetic strategies.
Manipulation of the Benzoate (B1203000) Moiety for Substituted Derivatives
The benzoate portion of this compound, derived from 4-methylbenzoic acid, also offers opportunities for synthetic diversification. The aromatic ring and the methyl group are both amenable to functionalization.
The methyl group on the phenyl ring can be a site for various chemical modifications. For instance, in polymers containing p-methylstyrene units, the benzylic protons of the methyl group are susceptible to reactions like halogenation, metallation, and oxidation under mild conditions. psu.edu This suggests that the methyl group in this compound could be similarly functionalized to introduce a range of different groups, thereby creating a library of substituted derivatives.
The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions, although the ester group is deactivating. More versatile transformations can be achieved through cross-coupling reactions if a suitable leaving group, such as a bromine atom, is present on the ring. For example, 4-bromo-2-methylbenzoic acid can be used to synthesize a variety of compounds through reactions like Friedel-Crafts acylation and cross-coupling with organometallic reagents. nih.gov This highlights the potential for creating a diverse set of derivatives by starting with a functionalized version of 4-methylbenzoic acid before its esterification to form the target compound.
Potential in Materials Science Research (excluding biological applications)
The unique combination of a photoactive group and a readily functionalizable aromatic ring in this compound makes it a promising candidate for the development of advanced materials, particularly in the fields of polymer synthesis and photoresponsive materials.
Precursors for Polymer Synthesis
Small molecules with multiple reactive sites are fundamental building blocks for polymers. This compound possesses several features that could be exploited for polymer synthesis.
The aromatic rings of both the phenacyl and benzoate moieties could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) functionalities. For instance, phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymers. rsc.org By analogy, if an acrylate group were introduced onto either of the phenyl rings of this compound, the resulting monomer could be polymerized to create a functional polymer with the phenacyl benzoate unit as a pendant group.
Alternatively, the core structure could be modified to act as a diol or a dicarboxylic acid derivative, which are key components in the synthesis of polyesters. For example, aromatic diols and diacid chlorides are used in interfacial polycondensation to produce wholly aromatic polyesters. derpharmachemica.com By functionalizing both the phenacyl and benzoate rings with hydroxyl or carboxyl groups, this compound could be transformed into a monomer for step-growth polymerization. The synthesis of polyesters from biobased aromatic diols has been successfully demonstrated, indicating the feasibility of incorporating such rigid structures into polymer backbones. york.ac.ukresearchgate.net
The reactivity of the methyl group on the benzoate ring could also be harnessed in a polymer context. For example, poly(p-methylstyrene) can be functionalized at the methyl group to create graft copolymers. researchgate.net A polymer incorporating the 4-methylbenzoate unit could potentially undergo similar post-polymerization modifications.
Role in Photoresponsive Material Design
The phenacyl chromophore is a well-known photoactive group that can be incorporated into polymers to create photoresponsive materials. These materials can undergo changes in their physical or chemical properties upon exposure to light.
Polymers containing phenacyl ester groups in their side chains can exhibit photocleavage, leading to the degradation of the polymer or the release of a tethered molecule. This property is the basis for the design of photodegradable polymers and controlled-release systems. The phenacyl group can act as a photoinitiator for polymerization, where light absorption leads to the generation of radicals that initiate the polymerization of monomers like acrylates. nih.govresearchgate.net Therefore, this compound could potentially be used as a photoinitiator, with the added benefit of being incorporated into the resulting polymer chain.
The incorporation of such photoactive molecules into a polymer matrix can lead to materials that change their properties, such as solubility or mechanical strength, in response to light. This has applications in areas such as photolithography and the fabrication of micro- and nanostructures. While direct studies on polymers derived from this compound are not yet available, the established photochemistry of the phenacyl group strongly suggests its potential in this area.
Analytical Methodologies for 2 Oxo 2 Phenylethyl 4 Methylbenzoate Quantification and Purity Assessment
Chromatographic Techniques
Chromatography is a powerful technique for separating and quantifying the components of a mixture. For a compound like 2-Oxo-2-phenylethyl 4-methylbenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized.
HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. The presence of the phenacyl group, a strong chromophore, makes UV detection a highly sensitive and suitable choice. nih.govnih.gov A reversed-phase HPLC method is typically employed for phenacyl esters, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov
A hypothetical HPLC method for the analysis of this compound could be developed based on methods used for similar phenacyl esters. nih.govnih.gov The key parameters for such a method are outlined in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol (B129727) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at approximately 242 nm. nih.gov |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled at 25-30 °C |
The retention time for this compound would be specific to the exact conditions used and would be determined by injecting a pure standard of the compound. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the sample to this curve.
Gas Chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While phenacyl esters are less volatile than their methyl ester counterparts, GC analysis is feasible, often with an appropriate setup. A high-temperature capillary column would be necessary to facilitate the elution of the compound without degradation.
The following table outlines potential GC parameters for the analysis of this compound, extrapolated from methods for other esters. nih.gov
| Parameter | Condition |
|---|---|
| Column | High-temperature capillary column (e.g., Rxi-1ms or similar). nih.gov |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of ~150 °C, ramped to ~300 °C. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Injection Mode | Split or splitless, depending on the concentration. |
For quantitative analysis using GC, an internal standard, such as a compound with similar chemical properties but a different retention time, may be used to improve accuracy and precision.
Spectrophotometric Methods
UV-Visible spectrophotometry can be used for the direct quantification of this compound in a pure solution. This method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum due to the electronic transitions within the molecule, primarily the n→π* and π→π* transitions of the carbonyl and aromatic systems. masterorganicchemistry.com
The maximum absorbance (λmax) for phenacyl esters is typically observed around 242 nm. nih.gov To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of solutions with known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.
Purity Assessment and Contaminant Profiling
The purity of this compound is critical for its intended applications. Chromatographic techniques, particularly HPLC and GC, are the primary methods for assessing purity and identifying potential contaminants. researchgate.net The synthesis of this compound can result in impurities from unreacted starting materials, by-products, or degradation products.
Potential contaminants that could be identified and quantified using chromatographic methods include:
| Potential Contaminant | Origin |
|---|---|
| 4-Methylbenzoic acid | Unreacted starting material. |
| 2-Bromo-1-phenylethanone or 2-Chloro-1-phenylethanone | Unreacted starting material. |
| Benzoic acid | Potential impurity in the 4-methylbenzoic acid starting material. |
| Side-reaction products | Formation of other esters or by-products from the synthesis reaction. |
In an HPLC or GC chromatogram, the purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks. For more detailed contaminant profiling, techniques such as HPLC-MS or GC-MS can be employed to identify the chemical structure of unknown impurities.
Q & A
Q. What are the limitations of current synthetic methodologies for scale-up, and how can they be mitigated?
- Methodological Answer : Challenges include low yields (<50%) in multi-step syntheses and purification difficulties. Mitigation strategies:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic esterifications .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale extractions .
- Catalyst Recycling : Immobilize enzymes (e.g., lipases) for reusable asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
